CYP2E1 Inhibition Profile
In human liver microsome assays, (6-chloro-3H-1,3-benzodiazol-4-yl)methanol (represented by BDBM50438845) exhibited an IC50 > 20,000 nM for CYP2E1-mediated chlorzoxazone 6-hydroxylation, indicating extremely weak inhibition [1]. This is in stark contrast to the potent CYP2E1 inhibitor disulfiram (IC50 ≈ 100-300 nM) and the moderate inhibitor 4-methylpyrazole (IC50 ≈ 3000 nM) [2]. The >100-fold difference in inhibitory potency suggests that (6-chloro-3H-1,3-benzodiazol-4-yl)methanol presents a markedly lower risk for CYP2E1-mediated drug-drug interactions when incorporated into lead compounds.
| Evidence Dimension | Inhibition of human CYP2E1 |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Disulfiram (IC50 100-300 nM); 4-Methylpyrazole (IC50 ≈ 3000 nM) |
| Quantified Difference | >100-fold lower inhibitory potency vs disulfiram; >6-fold lower vs 4-methylpyrazole |
| Conditions | Human liver microsomes, chlorzoxazone 6-hydroxylation, LC-MS detection after 20 min incubation |
Why This Matters
Low CYP inhibition predicts reduced off-target metabolic liabilities, a key criterion for prioritizing hit-to-lead candidates in early drug discovery.
- [1] BindingDB. BDBM50438845 CHEMBL2413882: Inhibition of CYP2E1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 (accessed 2026-04-22). View Source
- [2] Kharasch, E. D.; Thummel, K. E.; Mhyre, J.; Lillibridge, J. H. Single-dose disulfiram inhibition of chlorzoxazone metabolism: a clinical probe for P450 2E1. Clin. Pharmacol. Ther. 1993, 53, 643–650. https://doi.org/10.1038/clpt.1993.85. View Source
